molecular formula C9H11NO2 B6163553 (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol CAS No. 1709825-35-3

(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol

Cat. No. B6163553
CAS RN: 1709825-35-3
M. Wt: 165.2
InChI Key:
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Description

Synthesis Analysis

The compound is synthesized in plants through the shikimate pathway. The biosynthesis of “(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” is initiated by the enzyme benzoxazinone synthase, which catalyzes the conversion of 2-amino-2,3-dihydrobenzoic acid to benzoxazinone. Benzoxazinone is then converted to “(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” through a series of enzymatic reactions. The chemical synthesis of “(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” has also been reported.


Molecular Structure Analysis

The molecular formula of “(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” is C9H11NO2. The structure includes a 1,4-benzoxazine ring, which is a heterocyclic compound .


Chemical Reactions Analysis

Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The ring closure reactions involve transition metal catalysis, microwave-assistance, metal-free or solid-state processes .


Physical And Chemical Properties Analysis

“(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” is a white crystalline solid with a melting point of 109-112°C. It is highly soluble in water, methanol, and ethanol. It is a stable compound with a half-life of over 2 years in neutral water at room temperature. It is also highly resistant to hydrolysis and photodegradation.

Scientific Research Applications

Analytical Chemistry

DIMBOA can be detected and quantified using various analytical methods, including HPLC, GC-MS, and LC-MS. This makes it a useful compound in analytical chemistry, where it can serve as a reference standard for accurate results .

Quantum Science and Technology

While this is a more speculative application, the unique physical and chemical properties of DIMBOA could potentially be explored in the field of quantum science and technology . As our understanding of quantum mechanics continues to grow, there may be opportunities to leverage these properties in the development of new quantum technologies .

Mechanism of Action

Target of Action

, suggesting potential targets could be bacterial cells or specific enzymes within these cells.

Biochemical Pathways

, suggesting that they may interfere with essential bacterial biochemical pathways. The downstream effects of this interference could include inhibition of bacterial growth or viability.

Result of Action

, suggesting that the compound may have similar effects. This could include inhibition of bacterial growth or viability.

Future Directions

The promising biological properties of “(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol” have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives . These compounds have potential applications in various scientific experiments, including plant protection, food preservation, medicine, and industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol involves the conversion of 2-aminophenol to the target compound through a series of reactions.", "Starting Materials": [ "2-aminophenol", "paraformaldehyde", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminophenol in acetic acid and add paraformaldehyde. Heat the mixture to reflux for several hours to form 3,4-dihydro-2H-1,4-benzoxazine.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the benzoxazine ring and form 3,4-dihydro-2H-1,4-benzoxazin-5-ol.", "Step 3: Oxidize the benzoxazinol with hydrogen peroxide to form (3,4-dihydro-2H-1,4-benzoxazin-5-yl)hydroperoxide.", "Step 4: Reduce the hydroperoxide with methanol and sodium hydroxide to form (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol." ] }

CAS RN

1709825-35-3

Product Name

(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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